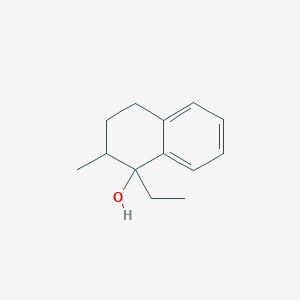
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetrahydronaphthalenols It is characterized by a naphthalene ring that is partially hydrogenated and substituted with ethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through catalytic hydrogenation of naphthalenols. The process involves the use of suitable catalysts such as nickel or palladium under specific conditions of temperature and pressure to achieve the desired hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors where naphthalenols are subjected to hydrogen gas in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already partially hydrogenated.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted naphthalenols depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The ethyl and methyl substitutions can affect the compound’s hydrophobic interactions and overall molecular stability .
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydro-1-naphthol: Lacks the ethyl and methyl substitutions.
Naphthalene, 1,2,3,4-tetrahydro-2-methyl-: Similar structure with a methyl group at a different position.
Uniqueness: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides distinct steric and electronic effects compared to other similar compounds.
Propiedades
Número CAS |
5448-23-7 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-ethyl-2-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-13(14)10(2)8-9-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 |
Clave InChI |
XNOVQRDWWZNITD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(CCC2=CC=CC=C21)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


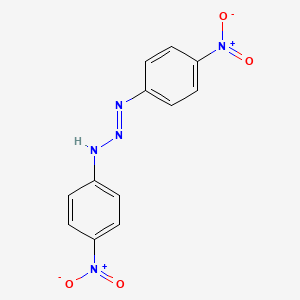
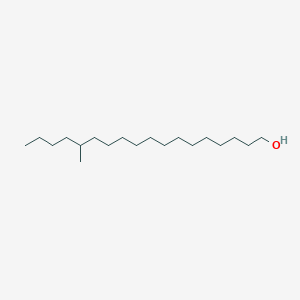
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
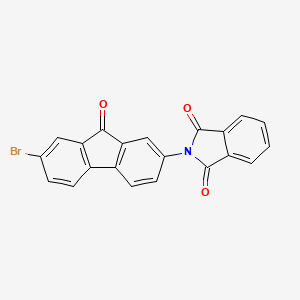

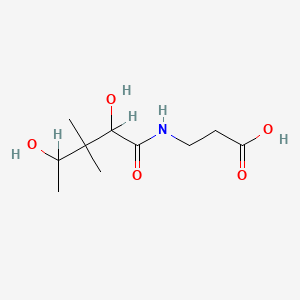

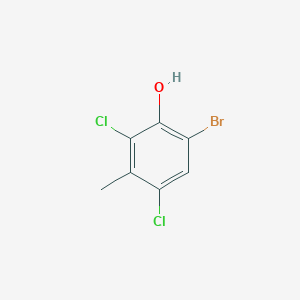

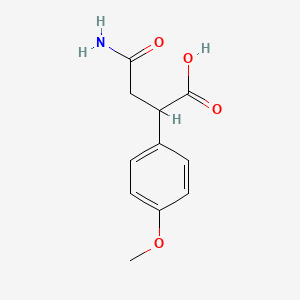
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
